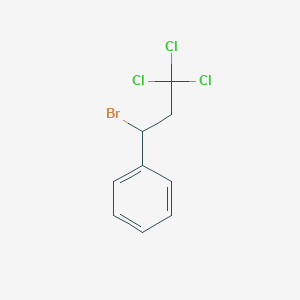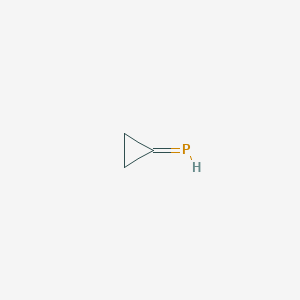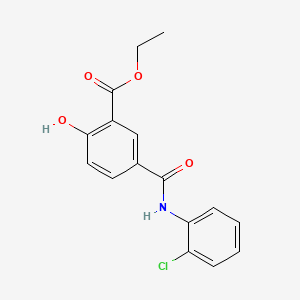
Benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a 2-chlorophenyl group, an amino carbonyl group, and an ethyl ester group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method involves the reaction of 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester group.
Benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester group.
Uniqueness
The uniqueness of benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester lies in its specific ester group, which can influence its chemical reactivity and biological activity. The ethyl ester group may provide different solubility and stability properties compared to other ester derivatives, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
38507-80-1 |
|---|---|
Molekularformel |
C16H14ClNO4 |
Molekulargewicht |
319.74 g/mol |
IUPAC-Name |
ethyl 5-[(2-chlorophenyl)carbamoyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C16H14ClNO4/c1-2-22-16(21)11-9-10(7-8-14(11)19)15(20)18-13-6-4-3-5-12(13)17/h3-9,19H,2H2,1H3,(H,18,20) |
InChI-Schlüssel |
GEAHZABSQRWNPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




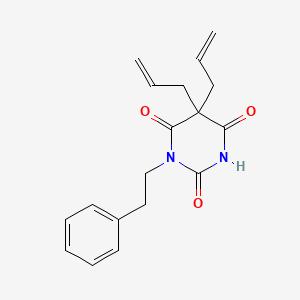

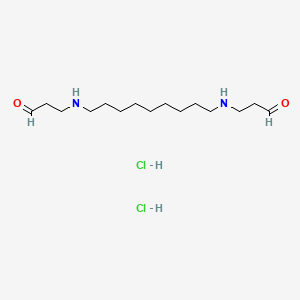
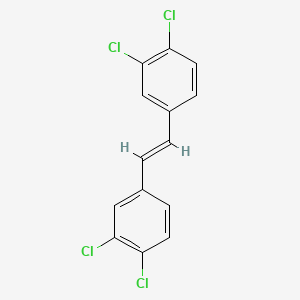
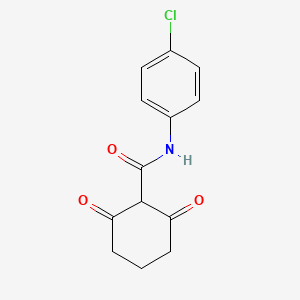
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)

![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)

